molecular formula C12H13NO4 B139240 trans-1-Benzoyl-4-hydroxy-L-Proline CAS No. 129512-75-0

trans-1-Benzoyl-4-hydroxy-L-Proline

Cat. No.: B139240
CAS No.: 129512-75-0
M. Wt: 235.24 g/mol
InChI Key: YLJPKSKTKJEACX-ZJUUUORDSA-N
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Description

trans-1-Benzoyl-4-hydroxy-L-Proline: is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidine ring. It is used as a chiral building block in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: The synthesis of trans-1-Benzoyl-4-hydroxy-L-Proline typically involves the hydroxylation of L-proline followed by benzoylation. The hydroxylation can be achieved using proline hydroxylase enzymes or chemical oxidants.

    Microbial Synthesis: Advances in synthetic biology have enabled the microbial synthesis of trans-4-hydroxy-L-proline, which can then be benzoylated to produce this compound.

Industrial Production Methods:

Properties

IUPAC Name

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPKSKTKJEACX-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563618
Record name (4R)-1-Benzoyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31560-19-7, 129512-75-0
Record name (4R)-1-Benzoyl-4-hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31560-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-Benzoyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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